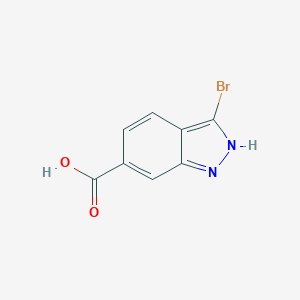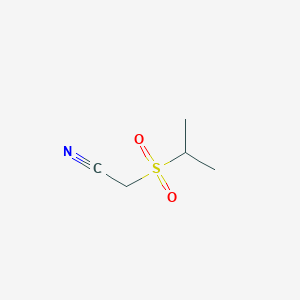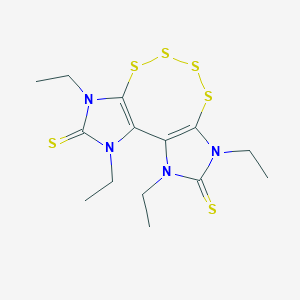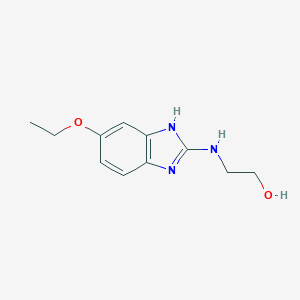
2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol" is a compound of interest in the field of organic chemistry, particularly in the synthesis of benzimidazole derivatives, which are crucial for their pharmacological properties and industrial applications. The synthesis and study of its molecular structure, chemical reactions, and properties contribute significantly to understanding its potential uses in various fields.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to "2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol," involves multicomponent reactions that offer an efficient and eco-friendly approach. For instance, a one-pot multicomponent reaction involving aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate in the presence of a nano-copper Y zeolite catalyst in ethanol at room temperature has been reported to yield novel benzimidazole derivatives with high efficiency (Kalhor, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol serves as a precursor in the synthesis of complex ligands and their metal complexes. For example, a new ligand derived from benzimidazole was synthesized and characterized, demonstrating its potential to form complexes with transition metals such as Co (II), Ni (II), Cu (II), Zn (II), and Cd (II). This process involves the preparation of the ligand in ethanol and characterizing the metal-ligand complexes through various techniques, including elemental analysis, IR, 1H-NMR, UV-Vis spectra, magnetic susceptibility measurements, molar conductivity, melting points, and atomic absorption. The structures of the complexes suggest octahedral geometry for Co (II), Ni (II), and Cu (II) complexes and tetrahedral geometry for Zn (II) and Cd (II) complexes, highlighting the versatility of the ligand in coordination chemistry (Jamel & Al-Obaidi, 2018).
Advanced Materials and Nanocatalysis
The compound is also instrumental in the development of advanced materials and serves as a catalyst in nanotechnology applications. A notable application includes its use in a one-pot multicomponent reaction facilitated by nano-Copper Y Zeolite (NCZ) as a catalyst. This method highlights an efficient and environmentally friendly approach for synthesizing novel compounds, showcasing the compound's utility in catalyzing reactions under mild conditions. This synthesis route not only yields high reactions but also emphasizes safety, reusability of the catalyst, and quick isolation of the product, potentially paving the way for the development of new commercial fungicides and sulfur-bearing peptide derivatives (Kalhor, 2015).
Antimicrobial Applications
Further, the derivative of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol has shown promising results in antimicrobial studies. New compounds incorporating the benzimidazole moiety, linked with different amino acids and sulfamoyl or pyrrole analogues, have been synthesized and evaluated for their antimicrobial activities. These studies revealed significant effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi, indicating the potential of these compounds in pharmaceutical applications to combat microbial infections (El-Meguid, 2014).
Safety And Hazards
The safety data sheet of this compound suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. In case of ingestion, rinse mouth with water and do not induce vomiting .
Propiedades
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-8-3-4-9-10(7-8)14-11(13-9)12-5-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOZZYVRQGMWHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349526 |
Source


|
| Record name | 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |
CAS RN |
121477-79-0 |
Source


|
| Record name | 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


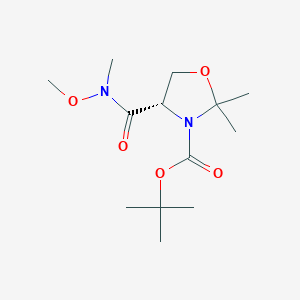

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

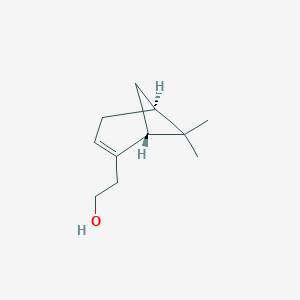
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
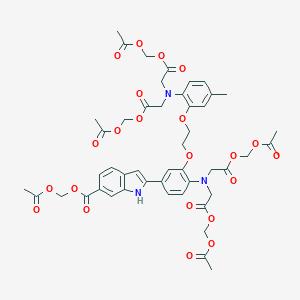
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)

